7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate
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Overview
Description
6-acetoxy-7-hydroxy-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of 6-acetoxy-7-hydroxy-chromen-2-one includes an acetoxy group at the 6th position and a hydroxy group at the 7th position on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetoxy-7-hydroxy-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-acetoxy-7-hydroxy-chromen-2-one, often employs similar synthetic routes but on a larger scale. The use of green chemistry principles, such as green solvents and catalysts, is becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-acetoxy-7-hydroxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxy group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetoxy group can yield a dihydroxy compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of perfumes and cosmetics due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of 6-acetoxy-7-hydroxy-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
6-acetoxy-7-hydroxy-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in optical brighteners.
6,7-dihydroxycoumarin: Exhibits strong antioxidant activity.
4-hydroxycoumarin: Used as an anticoagulant in the form of warfarin.
The uniqueness of 6-acetoxy-7-hydroxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
41679-83-8 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(7-hydroxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O5/c1-6(12)15-10-4-7-2-3-11(14)16-9(7)5-8(10)13/h2-5,13H,1H3 |
InChI Key |
IQDQTPICUJVJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
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